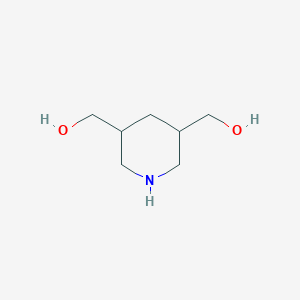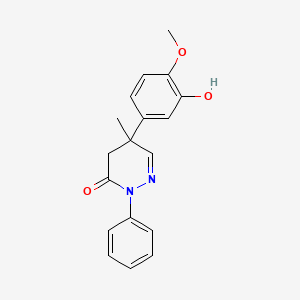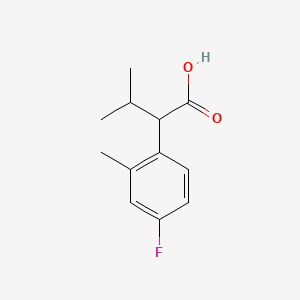
Tubiferolide methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubiferolide methyl ester is a naturally occurring compound isolated from the leaves and twigs of Gardenia tubifera. It belongs to the class of cycloartane triterpenoids and has shown significant cytotoxic and anti-HIV-1 activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tubiferolide methyl ester typically involves the extraction of natural products from plant sources, followed by purification and structural elucidation using techniques such as NMR spectroscopy
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from plant materials, followed by chromatographic purification. Advances in synthetic biology and metabolic engineering could potentially enable the production of this compound through microbial fermentation, although this approach has not been specifically reported for this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tubiferolide methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of esters include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as Grignard reagents for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield more oxidized triterpenoids, while reduction could produce more reduced derivatives.
Applications De Recherche Scientifique
Chemistry: As a model compound for studying triterpenoid synthesis and reactivity.
Biology: For its cytotoxic effects on cancer cell lines, including breast and lung cancer cells.
Medicine: As a potential anti-HIV-1 agent due to its inhibitory effects on the virus.
Mécanisme D'action
The mechanism of action of tubiferolide methyl ester involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death. The specific molecular targets and pathways involved are still under investigation, but its activity against cancer cells and HIV-1 suggests it may interact with key proteins involved in these diseases .
Comparaison Avec Des Composés Similaires
Tubiferolide methyl ester can be compared with other cycloartane triterpenoids, such as:
Coronalolide methyl ester: Also isolated from Gardenia species, with similar cytotoxic properties.
Sootepin E: Another triterpenoid with potential medicinal applications.
Uniqueness
What sets this compound apart is its specific structural features and the unique combination of biological activities it exhibits. Its potent cytotoxic and anti-HIV-1 activities make it a compound of significant interest for further research and development.
Conclusion
This compound is a promising natural product with potential applications in medicinal chemistry and pharmacology. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for further study and development. Continued research into its mechanism of action and comparison with similar compounds will help unlock its full potential.
Propriétés
Formule moléculaire |
C31H46O4 |
|---|---|
Poids moléculaire |
482.7 g/mol |
Nom IUPAC |
methyl 3-[(1S,3R,4R,8R,10S,11S,14R,15R)-11,15-dimethyl-14-[(2R)-6-methylhept-5-en-2-yl]-5-methylidene-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoate |
InChI |
InChI=1S/C31H46O4/c1-19(2)9-8-10-20(3)22-11-13-29(6)24-17-23-26(21(4)27(33)35-23)31(14-12-25(32)34-7)18-30(24,31)16-15-28(22,29)5/h9,20,22-24,26H,4,8,10-18H2,1-3,5-7H3/t20-,22-,23-,24+,26-,28-,29+,30+,31-/m1/s1 |
Clé InChI |
CLKPXYYJFFVZSE-NOYYCYTFSA-N |
SMILES isomérique |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]5[C@H]([C@]3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C |
SMILES canonique |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CC5C(C3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)



![1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)


![1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079028.png)
